molecular formula C13H14N2O3 B11785556 1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid

1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid

Katalognummer: B11785556
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: FUCMMWJISKKVPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a unique fusion of furan, pyridine, and piperidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

    Furo[2,3-b]pyridine derivatives: These compounds share a similar furan-pyridine fusion but differ in the position of the fusion and additional functional groups.

    Pyridine-2-carboxylic acid derivatives: These compounds have a pyridine ring with a carboxylic acid group but lack the furan and piperidine moieties.

Uniqueness: 1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H14N2O3

Molekulargewicht

246.26 g/mol

IUPAC-Name

1-furo[2,3-c]pyridin-7-ylpiperidine-3-carboxylic acid

InChI

InChI=1S/C13H14N2O3/c16-13(17)10-2-1-6-15(8-10)12-11-9(3-5-14-12)4-7-18-11/h3-5,7,10H,1-2,6,8H2,(H,16,17)

InChI-Schlüssel

FUCMMWJISKKVPC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=NC=CC3=C2OC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.